molecular formula C16H21NO B4089222 N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide

N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide

Cat. No. B4089222
M. Wt: 243.34 g/mol
InChI Key: CYYPRIKUGOOUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a bicyclic amide that has a unique molecular structure, which makes it an interesting subject for scientific investigation.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide is not fully understood. However, it is believed that this compound acts as a modulator of the GABAergic system, which is responsible for regulating the activity of the neurotransmitter GABA in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide have been studied extensively. This compound has been found to have anxiolytic and anticonvulsant effects, as well as the ability to enhance memory and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide in lab experiments is its unique molecular structure, which makes it an interesting subject for investigation. However, one of the limitations of this compound is that it is relatively unstable and can be difficult to work with.

Future Directions

There are many potential future directions for research involving N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide. Some of the most promising areas of investigation include its potential use in the treatment of anxiety and epilepsy, as well as its potential as a cognitive enhancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on the central nervous system.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide has shown potential in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have a significant impact on the central nervous system.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(9-7-12-4-2-1-3-5-12)17-15-11-13-6-8-14(15)10-13/h1-5,13-15H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYPRIKUGOOUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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